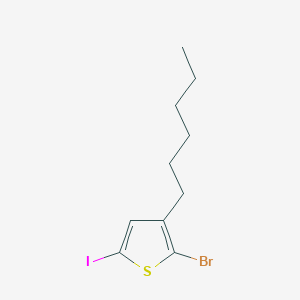

2-Bromo-3-hexyl-5-iodothiophene

Vue d'ensemble

Description

2-Bromo-3-hexyl-5-iodothiophene is a chemical compound used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .

Synthesis Analysis

The synthesis of 2-Bromo-3-hexyl-5-iodothiophene involves various chemical reactions. It is often available as a solution with a concentration of 1.0 M in THF . The fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate has been investigated .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-hexyl-5-iodothiophene is C10H14BrIS. It has an average mass of 373.092 Da and a monoisotopic mass of 371.904419 Da .Chemical Reactions Analysis

2-Bromo-3-hexyl-5-iodothiophene participates in various chemical reactions. For instance, it is used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .Physical And Chemical Properties Analysis

2-Bromo-3-hexyl-5-iodothiophene is a liquid at 20 degrees Celsius . It has a density of 1.085 g/mL at 25 °C and a refractive index (n20/D) of 1.449 .Applications De Recherche Scientifique

Polymerization Enhancements

Research by Lamps and Catala (2011) demonstrates the use of 2-Bromo-3-hexyl-5-iodothiophene in controlled polymerization, particularly noting the significant effect of LiCl on the polymerization process. This study contributes to our understanding of polymer synthesis and the conditions that optimize it (Lamps & Catala, 2011).

Narrow Polydispersity in Polymers

Miyakoshi, Yokoyama, and Yokozawa (2004) have reported on the synthesis of poly(3-hexylthiophene) using 2-Bromo-3-hexyl-5-iodothiophene, leading to a product with very low polydispersity. This finding is significant for applications where uniform polymer chains are crucial (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Block Copolymer Synthesis

Ohshimizu and Ueda (2008) utilized 2-Bromo-3-hexyl-5-iodothiophene in the successful synthesis of block copolythiophenes. This process highlights its utility in creating complex polymer structures for advanced material applications (Ohshimizu & Ueda, 2008).

Enhancing Polymerization through Steric Effects

Doubina et al. (2011) explored the steric effects of different initiators on the polymerization of 2-Bromo-3-hexyl-5-iodothiophene. This research provides insights into how molecular structure impacts the efficiency and outcome of polymerization processes (Doubina et al., 2011).

Photogeneration of Heteroaryl Cations

Raviola et al. (2016) investigated the photochemical dehalogenation of halothiophenes, including 2-Bromo-3-hexyl-5-iodothiophene. Their findings on the photogeneration of heteroaryl cations could have implications for photochemical reactions in organic chemistry (Raviola et al., 2016).

Conductive Polymer Synthesis

Meng et al. (2003) discovered that prolonged storage or gentle heating of certain dihalothiophenes, similar in structure to 2-Bromo-3-hexyl-5-iodothiophene, leads to the formation of highly conductive polymers. This research opens doors for the development of new conductive materials (Meng et al., 2003).

Electrochemical Properties

Studies on the electrochemical properties of mono- and dihalothiophenes, including compounds similar to 2-Bromo-3-hexyl-5-iodothiophene, have been conducted by Mubarak and Peters (1996). Their work provides valuable data on the electrochemical behavior of these compounds, which is essential for electronic applications (Mubarak & Peters, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-hexyl-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMKEQYHISDGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160096-82-2 | |

| Record name | Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80467091 | |

| Record name | 2-Bromo-5-iodo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-hexyl-5-iodothiophene | |

CAS RN |

160096-76-4 | |

| Record name | 2-Bromo-5-iodo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3-HEXYL-5-IODOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 2-bromo-3-hexyl-5-iodothiophene over 2,5-dibromo-3-hexylthiophene in the synthesis of regioregular P3HT?

A: While both monomers can be used to synthesize P3HT, 2-bromo-3-hexyl-5-iodothiophene offers higher regioselectivity during polymerization. This is due to the difference in reactivity between the bromine and iodine substituents. The iodine atom is preferentially activated by the nickel catalyst, leading to a more controlled and regioselective polymerization. [, ]

Q2: How does the addition of lithium chloride (LiCl) affect the polymerization of 2-bromo-3-hexyl-5-iodothiophene?

A: Research shows that LiCl significantly enhances the polymerization rate of 2-bromo-3-hexyl-5-iodothiophene when using a Ni(dppp)Cl2 catalyst. The propagation rate constant (kp) increases substantially, leading to faster polymerization. This effect is attributed to LiCl increasing the reactivity of the Grignard form of the monomer and potentially modifying the active nickel catalyst. [, ]

Q3: Can the molecular weight of P3HT be controlled during polymerization using 2-bromo-3-hexyl-5-iodothiophene?

A: Yes, studies demonstrate that the molecular weight of P3HT can be controlled by adjusting the molar ratio of 2-bromo-3-hexyl-5-iodothiophene to the Ni(dppp)Cl2 catalyst. This control over molecular weight is crucial for tuning the properties of the resulting P3HT polymer. []

Q4: Are there alternative synthetic routes to synthesize P3HT besides using 2-bromo-3-hexyl-5-iodothiophene?

A: Yes, researchers have explored alternative methods for P3HT synthesis. One approach involves using 2,5-dibromo-3-hexylthiophene with a trialkylzincate complex and a nickel catalyst. This method, while potentially requiring less regio-selective halogenation steps, might necessitate optimization for large-scale production. []

Q5: What is the role of the nickel catalyst in the polymerization of 2-bromo-3-hexyl-5-iodothiophene?

A: Nickel catalysts, particularly Ni(dppp)Cl2, are crucial for the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene. The nickel catalyst facilitates the Kumada coupling reaction, enabling the formation of the carbon-carbon bonds that make up the P3HT backbone. [, , ]

Q6: What analytical techniques are used to characterize the synthesized P3HT?

A6: Various techniques are employed to analyze P3HT, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess the regioregularity of the polymer. []

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the synthesized P3HT. []

- UV-Vis Spectroscopy: Monitors the polymerization reaction in real-time and can provide information about the polymer's optical properties. [, ]

- Atomic Force Microscopy (AFM): Allows visualization of the morphology and phase separation behavior of P3HT thin films. []

Q7: What are the potential applications of regioregular P3HT?

A7: Regioregular P3HT, due to its unique electrical and optical properties, holds promise for various applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)